2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are PTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various biological processes. For instance, PTPN1 is involved in insulin signaling, while ALOX5, ALOX15B, ALOX15, and ALOX12 are implicated in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling .
Biochemical Pathways
The affected pathways primarily involve insulin signaling and arachidonic acid metabolism. The modulation of these pathways can have downstream effects on glucose homeostasis and inflammatory responses, respectively .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for its bioavailability. The compound has a logP value of 2.874, indicating its lipophilicity, which can influence its absorption and distribution . It also has a predicted clearance of 13.429 and a half-life of 0.739, which can affect its metabolism and excretion . .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-14-4-7-16(8-5-14)27-21-17(12-24-27)22(29)26(13-23-21)25-20(28)11-15-6-9-18(30-2)19(10-15)31-3/h4-10,12-13H,11H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAALGTPOGXHTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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